molecular formula C10H10N4O B7753917 5-(benzylamino)-2H-1,2,4-triazin-3-one

5-(benzylamino)-2H-1,2,4-triazin-3-one

Cat. No.: B7753917
M. Wt: 202.21 g/mol
InChI Key: KTKJKGQUUYMTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzylamino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that contains a triazine ring substituted with a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of benzylamine with a suitable triazine precursor. One common method involves the reaction of benzylamine with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzylamino derivatives, while oxidation or reduction can modify the triazine ring or the benzylamino group.

Scientific Research Applications

5-(Benzylamino)-2H-1,2,4-triazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The triazine ring can also participate in π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-5-nitropyridine: This compound has a similar benzylamino group but a different heterocyclic core.

    5-Benzylamino-2H-1,2,4-triazine: This compound is structurally similar but lacks the carbonyl group at the 3-position.

Uniqueness

5-(Benzylamino)-2H-1,2,4-triazin-3-one is unique due to the presence of both the benzylamino group and the triazine ring, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-(benzylamino)-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c15-10-13-9(7-12-14-10)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKJKGQUUYMTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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